molecular formula C16H19F3N2O5S B2655589 N-methyl-2-((1-(4-(trifluoromethoxy)benzoyl)piperidin-4-yl)sulfonyl)acetamide CAS No. 1797308-58-7

N-methyl-2-((1-(4-(trifluoromethoxy)benzoyl)piperidin-4-yl)sulfonyl)acetamide

Cat. No.: B2655589
CAS No.: 1797308-58-7
M. Wt: 408.39
InChI Key: YIMGJKXCOIBCBG-UHFFFAOYSA-N
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Description

N-methyl-2-((1-(4-(trifluoromethoxy)benzoyl)piperidin-4-yl)sulfonyl)acetamide is a complex organic compound known for its unique chemical structure and properties. This compound features a piperidine ring substituted with a trifluoromethoxy benzoyl group and a sulfonyl acetamide moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-((1-(4-(trifluoromethoxy)benzoyl)piperidin-4-yl)sulfonyl)acetamide typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring is then functionalized with a trifluoromethoxy benzoyl group through a Friedel-Crafts acylation reaction. The final step involves the introduction of the sulfonyl acetamide group via a sulfonylation reaction. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent product quality. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-((1-(4-(trifluoromethoxy)benzoyl)piperidin-4-yl)sulfonyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring or the benzoyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound. These products can exhibit different chemical and physical properties, making them useful for various applications.

Scientific Research Applications

N-methyl-2-((1-(4-(trifluoromethoxy)benzoyl)piperidin-4-yl)sulfonyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and pain.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-methyl-2-((1-(4-(trifluoromethoxy)benzoyl)piperidin-4-yl)sulfonyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy benzoyl group is known to enhance the compound’s binding affinity and selectivity, while the sulfonyl acetamide moiety can modulate its chemical reactivity. These interactions can lead to the inhibition or activation of biological pathways, resulting in various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-2-((1-(4-methoxybenzoyl)piperidin-4-yl)sulfonyl)acetamide
  • N-methyl-2-((1-(4-chlorobenzoyl)piperidin-4-yl)sulfonyl)acetamide
  • N-methyl-2-((1-(4-fluorobenzoyl)piperidin-4-yl)sulfonyl)acetamide

Uniqueness

Compared to similar compounds, N-methyl-2-((1-(4-(trifluoromethoxy)benzoyl)piperidin-4-yl)sulfonyl)acetamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability, lipophilicity, and binding affinity, making it a valuable molecule for various applications in research and industry.

Properties

IUPAC Name

N-methyl-2-[1-[4-(trifluoromethoxy)benzoyl]piperidin-4-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N2O5S/c1-20-14(22)10-27(24,25)13-6-8-21(9-7-13)15(23)11-2-4-12(5-3-11)26-16(17,18)19/h2-5,13H,6-10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIMGJKXCOIBCBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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